O-(Imidazo[1,2-a]pyridin-2-ylmethyl)hydroxylamine
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Overview
Description
Preparation Methods
The synthesis of O-(Imidazo[1,2-a]pyridin-2-ylmethyl)hydroxylamine typically involves the functionalization of imidazo[1,2-a]pyridines. One common method is the radical reaction approach, which can be catalyzed by transition metals, metal-free oxidation, or photocatalysis . Another method involves the use of 2-aminopyridines and nitroolefins in the presence of iron catalysts . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions for large-scale production.
Chemical Reactions Analysis
O-(Imidazo[1,2-a]pyridin-2-ylmethyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by metal-free oxidation or transition metal catalysts.
Reduction: The compound can be reduced using common reducing agents under specific conditions.
Substitution: Substitution reactions can occur at different positions on the imidazo[1,2-a]pyridine scaffold, often using halogenated reagents.
Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and halogenated compounds. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
O-(Imidazo[1,2-a]pyridin-2-ylmethyl)hydroxylamine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of O-(Imidazo[1,2-a]pyridin-2-ylmethyl)hydroxylamine involves its interaction with molecular targets and pathways in biological systems. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
O-(Imidazo[1,2-a]pyridin-2-ylmethyl)hydroxylamine can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridines: These compounds share the same core structure but differ in their functional groups and substitutions.
Imidazo[1,2-a]pyrazines: These compounds have a similar fused bicyclic structure but with different nitrogen positions.
Imidazo[1,2-a]pyrimidines: These compounds also have a similar structure but with variations in the ring system.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties, which make it suitable for various applications in research and industry.
Properties
Molecular Formula |
C8H9N3O |
---|---|
Molecular Weight |
163.18 g/mol |
IUPAC Name |
O-(imidazo[1,2-a]pyridin-2-ylmethyl)hydroxylamine |
InChI |
InChI=1S/C8H9N3O/c9-12-6-7-5-11-4-2-1-3-8(11)10-7/h1-5H,6,9H2 |
InChI Key |
IZNNFGLJZUZXIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)CON |
Origin of Product |
United States |
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